molecular formula C8H11NO2 B6197464 3-(methoxymethoxy)-2-methylpyridine CAS No. 1638121-26-2

3-(methoxymethoxy)-2-methylpyridine

Cat. No.: B6197464
CAS No.: 1638121-26-2
M. Wt: 153.2
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Description

3-(Methoxymethoxy)-2-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom The methoxymethoxy group is a common protecting group used in organic synthesis to protect alcohols from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethoxy)-2-methylpyridine typically involves the protection of the hydroxyl group using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane. The reaction proceeds as follows:

    Deprotonation: The alcohol is deprotonated using a non-nucleophilic base like DIPEA.

    Protection: The deprotonated alcohol reacts with methoxymethyl chloride to form the methoxymethoxy-protected compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes using similar reaction conditions as described above. The choice of solvents, bases, and reaction conditions would be optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development and Synthesis
3-(Methoxymethoxy)-2-methylpyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the preparation of rabeprazole sodium, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other conditions related to excessive stomach acid. The compound acts as a key building block in the synthesis pathway, facilitating the formation of more complex medicinal structures .

b. Antibacterial Activity
Recent studies have highlighted the potential antibacterial properties of derivatives related to this compound. For instance, complexes formed with this compound have demonstrated moderate antibacterial activity against various gram-positive and gram-negative bacterial strains. This suggests its potential application in developing new antimicrobial agents .

Agricultural Applications

a. Agrochemical Precursors
The compound is also noted for its utility in agrochemicals. It acts as a precursor for the synthesis of various pesticides and herbicides. For example, derivatives of pyridine compounds are essential in creating effective agricultural chemicals that protect crops from pests and diseases .

Chemical Synthesis

a. Synthetic Routes
this compound can be synthesized through several chemical pathways, making it versatile for various applications. Its synthesis often involves reactions with other organic compounds, leading to the formation of valuable intermediates for further chemical transformations .

b. Coordination Chemistry
The compound has been studied for its coordination properties with metal ions, forming complexes that exhibit unique properties such as luminescence and catalytic activity. These complexes may find applications in materials science and catalysis .

Environmental Considerations

a. Biodegradability and Environmental Impact
Research indicates that derivatives of this compound are biodegradable, which is an important factor for evaluating their environmental impact when used in agricultural applications. Understanding their degradation pathways can help mitigate potential environmental risks associated with their use .

Case Studies

StudyApplicationFindings
Study on Rabeprazole SynthesisPharmaceuticalDemonstrated efficacy as a key intermediate in drug synthesis .
Antibacterial Activity AssessmentPharmaceuticalShowed moderate inhibition against K. pneumonia and Streptococcus strains .
Coordination ComplexesChemical SynthesisExhibited luminescent properties and potential catalytic applications .

Mechanism of Action

The mechanism of action of 3-(methoxymethoxy)-2-methylpyridine involves its ability to act as a protecting group for alcohols. The methoxymethoxy group can be easily installed and removed under mild conditions, making it a versatile tool in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methoxymethyl ether: Another protecting group used in organic synthesis.

    2-Methylpyridine: A simpler pyridine derivative without the methoxymethoxy group.

    3-(Methoxymethoxy)butanoic acid: A compound with a similar protecting group but different core structure.

Uniqueness

3-(Methoxymethoxy)-2-methylpyridine is unique due to its combination of the methoxymethoxy protecting group and the pyridine ring. This combination provides specific reactivity and stability that can be advantageous in various synthetic and research applications.

Properties

CAS No.

1638121-26-2

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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